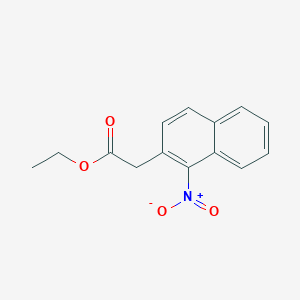

Ethyl 2-(1-nitronaphthalen-2-YL)acetate

Description

Contextualization of Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis

Naphthalene and its derivatives are fundamental building blocks in modern organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govglpbio.com The naphthalene scaffold, a bicyclic aromatic hydrocarbon, serves as a versatile platform for the construction of complex molecular architectures. nih.gov Synthetic chemists have developed a myriad of strategies for the functionalization of the naphthalene core, including metal-catalyzed cross-coupling reactions, cycloadditions, and electrophilic aromatic substitutions. nih.govglpbio.com These methods provide access to a diverse array of substituted naphthalenes with tailored electronic and steric properties, making them invaluable in the design of molecules with specific biological activities or material characteristics. researchgate.net

Unique Structural Features and Electronic Properties of the Nitronaphthalene Scaffold

The introduction of a nitro group onto the naphthalene ring, as seen in the nitronaphthalene scaffold, profoundly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic system towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. researchgate.net This electronic perturbation has significant implications for the reactivity and spectroscopic properties of the molecule. For instance, nitronaphthalenes are known to be inherently non-fluorescent due to rapid intersystem crossing to the triplet state. nih.gov However, strategic placement of other substituents can modulate these photophysical properties. nih.gov The position of the nitro group on the naphthalene ring also dictates the regioselectivity of subsequent reactions, a key consideration in synthetic planning.

Rationale for Comprehensive Mechanistic and Synthetic Investigations of Ethyl 2-(1-nitronaphthalen-2-YL)acetate

The specific structure of this compound, with a nitro group at the 1-position and an ethyl acetate (B1210297) substituent at the 2-position, presents a unique electronic and steric environment. This arrangement suggests several avenues for interesting chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization. The nitro group can be reduced to an amine, a crucial transformation for the synthesis of various biologically active compounds and dyes. sci-hub.seacs.org The proximity of the nitro and acetate groups may also lead to interesting intramolecular interactions or cyclization reactions under specific conditions. A comprehensive investigation into the synthesis and reactivity of this molecule would, therefore, provide valuable insights into the interplay of these functional groups and expand the synthetic utility of nitronaphthalene derivatives.

While specific research on the synthesis of this compound is not widely documented in publicly available literature, a plausible synthetic route can be envisioned based on established organic chemistry principles. A potential starting material could be 2-naphthol (B1666908). Nitration of 2-naphthol would likely yield a mixture of isomers, with the desired 1-nitro-2-naphthol (B1581586) being one of the products. Subsequent Williamson ether synthesis with ethyl bromoacetate (B1195939) in the presence of a base would then yield the target compound.

Overview of Research Paradigms and Methodologies Applied to Aromatic Nitro-Esters

The study of aromatic nitro-esters, a class of compounds to which this compound belongs, employs a range of modern research methodologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation and purity assessment. X-ray crystallography can provide definitive information on the three-dimensional structure of these molecules in the solid state.

Mechanistic investigations often involve kinetic studies to determine reaction rates and orders, as well as computational chemistry to model reaction pathways and transition states. The reduction of the nitro group is a particularly well-studied reaction, with numerous methods available, including catalytic hydrogenation and the use of reducing agents like tin(II) chloride or iron in acidic media. sci-hub.seacs.org The choice of method can be crucial for achieving chemoselectivity in the presence of other reducible functional groups like the ester.

Detailed Research Findings

Due to the limited specific research on this compound, detailed experimental findings are scarce. However, we can compile known and predicted data for this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 120542-06-5 |

| Molecular Formula | C₁₄H₁₃NO₄ |

| Molecular Weight | 259.26 g/mol |

This table contains data from available chemical databases.

Predicted Spectroscopic Data

¹H NMR: Protons on the naphthalene ring would appear in the aromatic region (typically 7-9 ppm), with their chemical shifts and coupling patterns influenced by the nitro and ethyl acetate substituents. The methylene (B1212753) protons of the ethyl group would likely appear as a quartet, and the methyl protons as a triplet, both in the upfield region.

¹³C NMR: The spectrum would show signals for the ten carbons of the naphthalene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbons attached to the nitro and oxygen atoms would be significantly deshielded.

IR Spectroscopy: Characteristic peaks would be expected for the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and the C-O stretches of the ester and ether linkages.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-nitronaphthalen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-19-13(16)9-11-8-7-10-5-3-4-6-12(10)14(11)15(17)18/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPCFJYYKGEQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 1 Nitronaphthalen 2 Yl Acetate

Catalytic Approaches for the Assembly of the Ethyl 2-(1-nitronaphthalen-2-YL)acetate Framework

Multicomponent Reaction Strategies for Direct Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. xjenza.orgnih.govmdpi.com This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving atom economy. xjenza.org

A state-of-the-art approach for the synthesis of multifunctional naphthalenes involves a three-component tandem reaction utilizing a phosphine-coordinated ruthenium catalytic system. rsc.orgrsc.org This methodology facilitates the modular synthesis of complex naphthalenes from simple, readily available starting materials: a naphthalene (B1677914) derivative, an olefin, and an alkyl bromide. rsc.orgrsc.org This strategy is predicated on C–H activation, which allows for the direct functionalization of the naphthalene ring without the need for pre-functionalized substrates, a limitation of traditional cross-coupling methods. rsc.orgnih.gov

In a representative transformation, a P(III)-assisted ruthenium catalyst enables a remote C–H functionalization, demonstrating high chemoselectivity and site-selectivity. rsc.org The mechanism involves the phosphine auxiliary group playing a key role in facilitating the three-component free-radical reaction pathway, overcoming the tendency for simpler two-component products to form. rsc.orgrsc.org This versatile protocol tolerates a wide array of functional groups, making it applicable to the synthesis of complex molecules, including derivatives of natural products and drugs. rsc.org While a direct MCR for this compound has not been specifically detailed, this three-component C-H functionalization strategy provides a powerful conceptual framework for its direct synthesis from 1-nitronaphthalene (B515781). Other MCR approaches have also been developed for synthesizing different functionalized naphthalene systems, such as pyrazolo[3,4-b]pyridine derivatives. rsc.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency, selectivity, and safety of a synthetic sequence are critically dependent on the optimization of reaction conditions. For the synthesis of nitronaphthalene derivatives, precise control over parameters such as solvent, catalyst, temperature, and pressure is paramount.

The choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction, affecting both yield and selectivity. In transition-metal-catalyzed C-H functionalization reactions, the solvent can orchestrate divergent transformations by influencing the stability of intermediates, the solubility of reagents, and the activity of the catalyst. nih.govacs.org A judicious selection of solvents is essential for achieving desired regioselectivity in the functionalization of the naphthalene core. nih.govacs.org

For instance, in the nitration of naphthalene, the selection of the solvent and the nitrating agent can significantly affect the ratio of 1-nitronaphthalene to 2-nitronaphthalene. researchgate.netresearchgate.net Similarly, in catalytic systems, the coordinating ability of the solvent can impact the ligand exchange rates at the metal center, thereby tuning the catalyst's reactivity and selectivity. Non-coordinating, non-polar solvents are often favored to maximize catalytic activity, but the solubility of polar substrates, such as nitro-containing compounds, may necessitate the use of more polar solvent systems. The optimal solvent is often determined empirically through systematic screening.

| Solvent | Dielectric Constant (ε) | Effect on a Model C-H Functionalization Reaction | Typical Yield | Selectivity (Product A vs. B) |

|---|---|---|---|---|

| Dioxane | 2.2 | Often used for its good solvating properties for both polar and nonpolar reactants. | Moderate to High | Good |

| Toluene | 2.4 | Non-coordinating solvent, often favors high catalytic activity. | High | Excellent |

| Acetonitrile (MeCN) | 37.5 | Polar, coordinating solvent; can sometimes inhibit catalyst but may be necessary for solubility. | Variable | Moderate |

| Dichloromethane (DCM) | 9.1 | Common solvent for many organic reactions, but its environmental impact is a concern. | Good | Good |

| Tetrahydrofuran (THF) | 7.5 | Coordinating ether solvent, can stabilize certain catalytic intermediates. | Moderate | Variable |

Transition metal catalysis is a cornerstone of modern organic synthesis, and the design of catalysts and ligands is central to achieving high reactivity and selectivity. nih.gov For the functionalization of naphthalenes, directing groups are often employed to achieve regioselective C-H activation at specific positions (e.g., C2, C8). nih.govresearchgate.netacs.org

In the context of multicomponent reactions for naphthalene synthesis, ruthenium catalysts coordinated with tertiary phosphine ligands have proven highly effective. rsc.org The ligand is not merely a spectator; it is intimately involved in the catalytic cycle and is crucial for enabling the desired three-component pathway. rsc.org The steric and electronic properties of the phosphine ligand can be modified to fine-tune the catalyst's performance. Similarly, rhodium and palladium catalysts are widely used for various C-H functionalization reactions on naphthalene, with the choice of metal and ligand dictating the site of functionalization. researchgate.netresearchgate.net For example, oligopeptide ligands have been used to differentiate between C6 and C7 positions on the naphthalene scaffold, preventing overreaction at competing sites. acs.org The development of new ligand systems, including conformationally rigid scaffolds, continues to push the boundaries of catalytic C-H functionalization. nih.gov

| Catalyst System | Metal | Key Ligand/Auxiliary | Targeted Transformation | Key Advantages |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / R₃P | Ruthenium | Tertiary Phosphine | Three-component C-H Alkylation/Arylation | High modularity, good functional group tolerance. rsc.org |

| [Rh(III)Cl₂Cp*]₂ | Rhodium | Picolinamide (as directing group) | C-H Amination/Annulation | High regioselectivity for specific positions. researchgate.net |

| Pd(OAc)₂ / Ligand | Palladium | Amino Acids, N-heterocyclic carbenes | C-H Arylation/Alkenylation | Broad substrate scope, well-established reactivity. nih.gov |

| Cu(OAc)₂ | Copper | Directing Templates | Remote C-H Functionalization | Low cost, unique reactivity patterns. acs.org |

The control of temperature is crucial, particularly in reactions such as the nitration of naphthalene, which is a highly exothermic process. Poor temperature management can lead to the formation of undesired byproducts, such as 1,5- and 1,8-dinitronaphthalenes, and can even result in oxidative degradation of the aromatic ring. researchgate.net The regioselectivity of nitration is also temperature-dependent; low temperatures favor the kinetically controlled formation of 1-nitronaphthalene, while higher temperatures can lead to the thermodynamically more stable 2-nitronaphthalene. brainly.inyoutube.com Modern approaches, such as continuous flow reactors, offer superior heat transfer and precise temperature control compared to traditional batch reactors, thereby enhancing both safety and product selectivity.

While many C-H functionalization reactions are conducted at atmospheric pressure, pressure can be a key variable when gaseous reactants are involved. For example, some rhodium-catalyzed C-H alkenylations of naphthalene utilize ethylene or propylene gas, where pressure influences reactant concentration and reaction rates. researchgate.net

Stereochemical Considerations in the Synthesis of Related Chiral Naphthalene Derivatives

While this compound is itself an achiral molecule, the broader class of substituted naphthalene derivatives includes many important chiral compounds. Axial chirality, arising from hindered rotation around a C-C single bond, is a prominent feature in biaryl compounds like 1,1'-bi-2-naphthol (BINOL) and 1,1'-bis(diphenylphosphino)-2,2'-binaphthyl (BINAP), which are privileged ligands in asymmetric catalysis. nih.gov

The synthesis of such axially chiral biaryls requires sophisticated stereoselective methods. nih.govrsc.org Key strategies include:

Asymmetric C-H Functionalization: Using a chiral catalyst to control the stereochemistry of a C-H activation/coupling sequence. rsc.org

Central-to-Axial Chirality Conversion: This strategy involves creating a molecule with central chirality (stereocenters) and then converting this into axial chirality in a subsequent step, such as an oxidation reaction. researchgate.netnih.gov

Dynamic Kinetic Resolution: This approach often involves the stereoselective ring-opening of a configurationally unstable biaryl lactone intermediate, allowing for the conversion of a racemic mixture into a single, stereochemically pure atropisomeric product. acs.org

These asymmetric syntheses provide access to enantiomerically pure naphthalene derivatives that are crucial as chiral ligands, catalysts, and building blocks for pharmaceuticals and advanced materials. nih.govchemrxiv.orgacs.orgacs.org The development of new catalytic systems for the atroposelective synthesis of biaryls remains an active and challenging area of research. acs.org

Reactivity and Chemical Transformations of Ethyl 2 1 Nitronaphthalen 2 Yl Acetate

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the naphthalene (B1677914) ring. It can be transformed into other nitrogen-containing functionalities or utilized to facilitate substitutions and coupling reactions on the aromatic core.

The reduction of the nitro group is a fundamental transformation, often leading to the corresponding amino derivative, which is a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. jsynthchem.com The challenge in this transformation lies in achieving chemoselectivity, particularly when other reducible functional groups, such as the ester, are present. A variety of catalytic systems have been developed for the selective reduction of aromatic nitro compounds. sci-hub.sejrfglobal.com

Commonly employed methods include catalytic hydrogenation using transition metals like palladium, platinum, or nickel. sci-hub.se Iron-based catalysts have also gained prominence due to their low cost and high selectivity. researchgate.net Another approach involves the use of reducing agents like sodium borohydride (B1222165) in the presence of a transition metal complex, which enhances its reducing power towards the nitro group. jsynthchem.com The choice of catalyst and reaction conditions is crucial to prevent side reactions and ensure high yields of the desired amine. sci-hub.se For instance, certain catalysts can selectively reduce the nitro group while leaving esters, halides, and carbonyl groups intact. nih.gov Enzymatic reductions also offer a high degree of chemoselectivity, often converting nitroarenes to hydroxylamino derivatives as the final product. wikipedia.org

| Catalyst System | Reducing Agent | Key Features | Potential Product from Ethyl 2-(1-nitronaphthalen-2-YL)acetate |

|---|---|---|---|

| Pd/C, PtO₂, Raney Ni | H₂ gas | Widely used, highly efficient for nitro reduction. sci-hub.se | Ethyl 2-(1-aminonaphthalen-2-yl)acetate |

| Fe/HCl or Fe/NH₄Cl | - | Classical method, cost-effective. | Ethyl 2-(1-aminonaphthalen-2-yl)acetate |

| Fe₂O₃ on carbon | H₂ gas | Excellent chemoselectivity, tolerates various functional groups. nih.gov | Ethyl 2-(1-aminonaphthalen-2-yl)acetate |

| NaBH₄/Ni(PPh₃)₄ | NaBH₄ | Mild conditions, enhanced reducing power of NaBH₄. jsynthchem.com | Ethyl 2-(1-aminonaphthalen-2-yl)acetate |

| 3-Nitrophenol nitroreductase | NADPH | Enzymatic, chemoselective reduction to hydroxylamino group. wikipedia.org | Ethyl 2-(1-hydroxylaminonaphthalen-2-yl)acetate |

The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov In this compound, the nitro group at the C1 position activates the ortho (C2 and C8a) and para (C4) positions for nucleophilic attack. This allows for the displacement of a suitable leaving group at these positions, although in the parent compound, hydrogen is not a typical leaving group for standard SNAr reactions.

However, related reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen are well-established for nitroaromatics. acs.org In VNS, a nucleophile carrying a leaving group attacks the electron-deficient ring, followed by the elimination of the leaving group and a ring proton, resulting in the net substitution of a hydrogen atom. acs.org The SNAr mechanism proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's feasibility, and the presence of the nitro group is crucial for this stabilization. nih.gov

A more recent and powerful strategy for modifying nitroarenes involves transition-metal-catalyzed cross-coupling reactions where the nitro group itself acts as a leaving group. nih.govnsmsi.ir These "denitrative" couplings provide a direct way to form new carbon-carbon and carbon-heteroatom bonds at the position of the nitro group, offering an alternative to traditional cross-coupling reactions that typically rely on aryl halides. nih.govacs.org

Various palladium- and copper-catalyzed systems have been developed for these transformations. acs.orglumenlearning.com Examples include:

Denitrative Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form biaryl compounds. nih.govlumenlearning.com

Denitrative Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes. lumenlearning.com

Denitrative Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. nih.govlumenlearning.com

Denitrative Etherification: Formation of C-O bonds. nih.govlumenlearning.com

Denitrative Thioetherification: Copper-catalyzed C-S bond formation with thiophenols. lumenlearning.com

For this compound, these reactions would allow for the direct replacement of the nitro group at the C1 position, enabling the introduction of a wide array of substituents and significant modification of the naphthalene ring structure.

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Palladium/BrettPhos nih.gov | C-Ar |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(en)(NO₃)₂/BrettPhos lumenlearning.com | C-C≡C-R |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium-based nih.govlumenlearning.com | C-NR₂ |

| Thioetherification | Thiophenol (Ar-SH) | CuI lumenlearning.com | C-SAr |

| Etherification | Arylboronic acid/H₂O | Palladium/2,2'-Bipyridine lumenlearning.com | C-OAr |

Transformations of the Ethyl Acetate (B1210297) Functional Group

The ethyl acetate moiety provides a second site for chemical modification, independent of the reactions on the nitronaphthalene core.

The ester group can be readily hydrolyzed under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis , typically performed by heating the ester with an excess of water in the presence of a strong acid (e.g., H₂SO₄ or HCl), is a reversible reaction that yields the corresponding carboxylic acid and ethanol. libretexts.orglibretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org This reaction produces the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture will yield the free carboxylic acid, 2-(1-nitronaphthalen-2-yl)acetic acid. libretexts.org Saponification is often preferred for its irreversibility, which drives the reaction to completion. libretexts.org

Transesterification is another important reaction of the ester group, where the ethyl group is exchanged for a different alkyl or aryl group from another alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base and allows for the synthesis of a variety of different esters from the parent ethyl ester.

The carbon atom adjacent to the ester carbonyl group (the α-carbon) possesses acidic protons. utdallas.edu These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate anion. msu.edu This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. scribd.comyoutube.com

Alkylation: The enolate can react with alkyl halides (R-X) in an SN2 reaction to introduce an alkyl group at the α-carbon. utdallas.edu This allows for the elongation and branching of the acetate side chain.

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions. For example, it can react with aldehydes or ketones in an aldol-type addition or with other esters in a Claisen condensation. scribd.com These reactions are powerful tools for constructing more complex carbon skeletons.

These transformations at the α-carbon significantly enhance the synthetic utility of this compound, allowing for the construction of more elaborate side chains attached to the nitronaphthalene core.

Electrophilic and Nucleophilic Reactivity of the Naphthalene Ring System

The reactivity of the naphthalene ring in this compound is significantly influenced by the electronic effects of its substituents. The nitro group (-NO2) is a powerful deactivating group, withdrawing electron density from the ring through both resonance and inductive effects. This deactivation makes the naphthalene system less susceptible to electrophilic attack compared to unsubstituted naphthalene. Conversely, the acetate substituent at the 2-position, while less influential than the nitro group, also modulates the ring's electron density.

Further Electrophilic Aromatic Substitutions on the Dinitronaphthalene Core

Detailed research specifically documenting further electrophilic aromatic substitutions on a dinitronaphthalene core derived directly from this compound is not extensively available in publicly accessible literature. However, the general principles of electrophilic substitution on nitronaphthalenes can provide a predictive framework.

In a 1-nitronaphthalene (B515781) system, the nitro group strongly deactivates the ring towards electrophiles. Further substitution, if it occurs, is generally directed to the 5- and 8-positions of the unsubstituted ring, as these positions are least deactivated. The presence of a second deactivating group would further hinder electrophilic attack, requiring harsh reaction conditions. The directing effects of the existing substituents would compete, making the prediction of substitution patterns complex without empirical data.

| Reactant | Reagent/Conditions | Expected Major Product(s) | Notes |

| This compound | HNO₃/H₂SO₄ | Not empirically determined | Further nitration would be difficult due to the presence of two deactivating groups. |

| This compound | Br₂/FeBr₃ | Not empirically determined | Halogenation would likely require forcing conditions and may lead to a mixture of products. |

Diels-Alder and Other Cycloaddition Reactions with Activated Naphthalene Derivatives

The naphthalene ring system can participate as the diene component in Diels-Alder reactions, although it is less reactive than simpler aromatic systems like benzene (B151609) due to the energy required to overcome its aromaticity. For cycloaddition to occur, the naphthalene ring typically needs to be activated by electron-donating groups, and the dienophile must be highly reactive.

Given that this compound possesses a strongly electron-withdrawing nitro group, its naphthalene core is significantly deactivated for participation as a diene in a standard Diels-Alder reaction. There is a lack of specific research detailing the use of this compound or its closely related activated derivatives in Diels-Alder or other cycloaddition reactions. The electron-poor nature of the aromatic system would likely make it an unsuitable diene component under typical conditions.

Rearrangement Reactions and Skeletal Modifications

Investigations into rearrangement reactions and skeletal modifications specifically involving the this compound framework are not well-documented in the available scientific literature. However, related naphthalene derivatives are known to undergo certain types of rearrangements. For instance, nitronaphthalenes can be involved in rearrangements under photolytic conditions or in the presence of strong acids or bases, though such reactions are highly substrate-specific. Without direct experimental studies on this compound, any discussion of potential skeletal modifications remains speculative.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Pathways of Nitro Group Transformations

The nitro group is a versatile functional group, susceptible to a variety of transformations, most notably reduction to an amino group. The mechanisms of these transformations are of significant interest for the synthesis of amino-substituted naphthalenes, which are valuable precursors for dyes and other functional molecules.

Studies on the Hydrogenation and Transfer Hydrogenation Mechanisms

Catalytic Hydrogenation: The hydrogenation of nitronaphthalenes, such as 1-nitronaphthalene (B515781), is typically carried out using heterogeneous catalysts like palladium, platinum, or nickel. The reaction proceeds through a series of intermediates. The generally accepted mechanism involves the following steps:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is sequentially reduced. This process is thought to involve the formation of nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) intermediates.

Amine Formation: The hydroxylamino intermediate is further reduced to the corresponding amino group (Ar-NH2).

Desorption: The final amine product desorbs from the catalyst surface.

The presence of the ethyl acetate (B1210297) group at the 2-position is not expected to fundamentally alter this pathway but may influence the rate of reaction through steric hindrance or by affecting the electronic properties of the naphthalene (B1677914) ring system.

Transfer Hydrogenation: An alternative to using molecular hydrogen under pressure is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst, often palladium on carbon (Pd/C). The mechanism for CTH of nitroaromatics is believed to proceed via the following general steps:

Hydrogen Donor Decomposition: The hydrogen donor molecule decomposes on the catalyst surface to provide active hydrogen species. For instance, ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide.

Hydrogen Transfer: The catalyst facilitates the transfer of hydrogen to the nitro group of the substrate.

Stepwise Reduction: Similar to catalytic hydrogenation, the reduction of the nitro group likely proceeds through nitroso and hydroxylamino intermediates to yield the final amine.

CTH offers milder reaction conditions and can exhibit high chemoselectivity, tolerating various other functional groups within the molecule. For ethyl 2-(1-nitronaphthalen-2-yl)acetate, CTH would be an attractive method for the selective reduction of the nitro group without affecting the ester functionality.

Table 1: Comparison of Hydrogenation and Transfer Hydrogenation for Nitro Group Reduction

| Feature | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation |

|---|---|---|

| Hydrogen Source | Molecular Hydrogen (H₂) | Organic molecules (e.g., formic acid, isopropanol) |

| Catalyst | Heterogeneous metals (Pd, Pt, Ni) | Often Pd/C, but others can be used |

| Conditions | Often requires elevated pressure and temperature | Typically milder conditions (atmospheric pressure) |

| Selectivity | Can sometimes lead to over-reduction | Generally high chemoselectivity |

| Safety | Handling of flammable H₂ gas under pressure | Avoids the use of high-pressure hydrogen |

Elucidation of Denitrative Processes

Denitrative reactions, where the nitro group is replaced by another functional group, represent a powerful tool for the functionalization of aromatic rings. Transition-metal-catalyzed denitrative cross-coupling reactions have emerged as a significant area of research.

For this compound, a palladium-catalyzed denitrative coupling could potentially be employed to introduce a variety of substituents at the 1-position. The general mechanism for such a process, for example, a denitrative Suzuki-Miyaura coupling, is proposed to involve the following key steps acs.org:

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the C–NO₂ bond of the nitronaphthalene, forming an arylpalladium(II) intermediate. This is often considered the rate-determining step.

Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the nitrite ligand.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

The efficiency of such a denitrative coupling would be influenced by the electronic nature of the this compound substrate and the specific reaction conditions, including the choice of catalyst, ligand, and base. The presence of the electron-withdrawing nitro group facilitates the initial oxidative addition step.

Understanding the Regioselectivity and Stereoselectivity in Naphthalene Functionalization

Further functionalization of the this compound ring system is governed by the directing effects of the existing substituents.

Analysis of Electrophilic Substitution Directing Effects

In electrophilic aromatic substitution reactions, the nitro group and the ethyl acetate substituent will exert competing or reinforcing directing effects.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director on a benzene (B151609) ring. On a naphthalene system, it strongly deactivates the ring to which it is attached.

Ethyl Acetate Group (-CH₂COOEt): The ethyl acetate group is a weakly deactivating group due to the electron-withdrawing nature of the carbonyl group. It would be expected to direct incoming electrophiles to the meta-position relative to itself.

Considering the structure of this compound:

The nitro group at C1 strongly deactivates the first ring.

The ethyl acetate group at C2 also deactivates the first ring.

Therefore, electrophilic substitution on the first ring is highly disfavored. Electrophilic attack is more likely to occur on the second, less deactivated ring. The directing effects on the second ring would be influenced by the substituents on the first ring. Generally, for a 1-substituted naphthalene, electrophilic attack is favored at the C4 and C5 positions. For a 2-substituted naphthalene, attack is favored at the C1, C3, and C6 positions. The combined deactivating effect of both substituents on the first ring would likely direct an incoming electrophile to the second ring, with the precise position of substitution being a complex interplay of electronic and steric factors that would require experimental or computational investigation to definitively determine.

Mechanistic Studies of Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions provide a versatile platform for the functionalization of naphthalenes. For a molecule like this compound, C-H activation strategies could be employed for direct functionalization.

The directing group ability of both the nitro and the ester functionalities could be harnessed. For instance, a palladium-catalyzed C-H arylation could be directed by the nitro group to the peri-position (C8). The general mechanism for such a reaction involves:

Coordination: The palladium catalyst coordinates to the directing group.

C-H Activation: The catalyst then activates a nearby C-H bond, often through a concerted metalation-deprotonation pathway, to form a palladacycle intermediate.

Oxidative Addition/Reductive Elimination or Transmetalation/Reductive Elimination: Depending on the coupling partner, the reaction proceeds through a standard cross-coupling catalytic cycle to form the new C-C or C-heteroatom bond.

The regioselectivity of such C-H functionalization reactions is highly dependent on the catalyst, ligands, and reaction conditions, allowing for the selective modification of different positions on the naphthalene core.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding reaction mechanisms and optimizing reaction conditions. While specific kinetic data for reactions involving this compound is scarce, data from related systems can provide valuable insights.

For instance, a kinetic study on the hydrogenation of naphthalene over a Pt/Al₂O₃ catalyst investigated the reaction rates and activation energies for the stepwise reduction of the aromatic system. The hydrogenation of tetralin to decalin was found to follow pseudo-first-order kinetics with apparent activation energies in the range of 7-15 kcal/mol. osti.gov

The presence of the ethyl acetate substituent at the 2-position in this compound would be expected to influence the kinetics of its transformations compared to unsubstituted 1-nitronaphthalene. Steric hindrance from the substituent could decrease the rate of reactions occurring at or near the 1- and 2-positions. Electronically, the weakly deactivating nature of the ethyl acetate group would also modulate the reactivity of the naphthalene ring system.

Table 2: Kinetic Parameters for Related Naphthalene Reactions

| Reaction | Substrate | Catalyst/Reagent | Rate Constant / Activation Energy | Reference |

|---|---|---|---|---|

| Hydrogenation | Naphthalene | Pt/Al₂O₃ | Eₐ (Tetralin to Decalin): 7-15 kcal/mol | osti.gov |

| Nitration | 1-Nitronaphthalene | OH radical | k (298 K) ≈ 7.43 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | |

| Nitration | 2-Nitronaphthalene | OH radical | k (298 K) ≈ 7.48 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient species formed during the reaction are crucial for a comprehensive understanding of the reaction mechanism. In the proposed synthesis of this compound, several key intermediates are postulated based on established principles of organic reactions.

A likely synthetic strategy commences with the preparation of Ethyl 2-(naphthalen-2-yl)acetate, which is subsequently nitrated. The intermediates in each of these stages can be characterized by a combination of spectroscopic techniques and computational modeling.

Intermediates in the Formation of the Naphthalene Acetate Precursor

One viable route to Ethyl 2-(naphthalen-2-yl)acetate involves a cross-coupling reaction, for instance, the reaction of a 2-naphthylmethyl halide with a suitable two-carbon nucleophile. For example, the reaction of 2-(bromomethyl)naphthalene with the enolate of ethyl acetate would proceed through a nucleophilic substitution mechanism. The key intermediate in this step is the enolate anion of ethyl acetate, a resonance-stabilized species.

Alternatively, a pathway involving the conversion of 2-naphthaleneacetic acid to its ethyl ester would involve protonated carbonyl intermediates under acidic esterification conditions (Fischer esterification).

Intermediates in the Electrophilic Nitration Step

The nitration of Ethyl 2-(naphthalen-2-yl)acetate is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The first key intermediate is the nitronium ion (NO₂⁺) , which is the active electrophile. It is formed by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.

The second, and most critical, intermediate for determining the regioselectivity of the reaction is the Wheland intermediate , also known as a sigma (σ) complex or an arenium ion. This is a resonance-stabilized carbocation formed by the attack of the π-electron system of the naphthalene ring on the nitronium ion.

The substituent at the 2-position of the naphthalene ring, in this case, the ethyl acetate group (-CH₂COOEt), directs the incoming nitro group. The methylene (B1212753) group attached to the ring is activating and directs ortho and para. In the context of the 2-substituted naphthalene ring, this would correspond to the 1- and 3-positions. Due to steric considerations, substitution at the 1-position is generally favored.

The attack of the nitronium ion at the C1 position of Ethyl 2-(naphthalen-2-yl)acetate leads to a Wheland intermediate with several resonance contributors. The positive charge is delocalized over the naphthalene ring system. The stability of this intermediate is a key factor in the preferential formation of the 1-nitro isomer.

Below is a data table summarizing the key proposed intermediates and their characteristics.

| Intermediate Name | Structure | Role in the Reaction | Method of Characterization (Analogous Systems) |

| Ethyl Acetate Enolate | [CH₂=C(O⁻)OEt ↔ ⁻CH₂-C(=O)OEt] | Nucleophile in the formation of the C-C bond for the acetate side chain. | Spectroscopic methods such as NMR and IR can be used to study stable enolate solutions. |

| Nitronium Ion | [O=N⁺=O] | The electrophile that attacks the aromatic ring during nitration. | Raman spectroscopy has been used to detect the nitronium ion in nitrating acid mixtures. |

| Wheland Intermediate (σ-complex) | A resonance-stabilized carbocation with the nitro group attached to the naphthalene ring. | The key intermediate in the electrophilic aromatic substitution, determining the regioselectivity. | Low-temperature NMR spectroscopy has been used to observe stable arenium ions in superacid media. Computational chemistry provides insights into their structure and stability. |

Detailed Research Findings on Analogous Systems

Studies on the nitration of naphthalene and its derivatives have provided significant insights into the mechanism and the nature of the intermediates. The nitration of naphthalene itself predominantly yields 1-nitronaphthalene, with the selectivity being explained by the greater number of resonance structures that maintain the aromaticity of one of the rings in the Wheland intermediate formed by attack at the 1-position compared to the 2-position. scitepress.orgrsc.orglibretexts.orggoogle.commedchemexpress.comyoutube.comgoogle.comyoutube.comdocbrown.inforesearchgate.net

For substituted naphthalenes, the directing effect of the substituent plays a critical role. Activating groups generally direct the incoming electrophile to the same ring, while deactivating groups direct it to the other ring. The -CH₂COOEt group is expected to be an activating, ortho, para-director, thus favoring substitution at the 1- and 3-positions of the substituted ring.

The characterization of Wheland intermediates in electrophilic aromatic substitution reactions has been achieved in some cases by using superacid media at low temperatures, which allows for their stabilization and subsequent study by NMR spectroscopy. These studies have confirmed the resonance-stabilized nature of these carbocations.

In the absence of direct experimental data for the synthesis of this compound, the proposed reaction pathway and the identification of its intermediates are based on these well-established principles of physical organic chemistry and mechanistic studies of analogous reactions.

Computational and Theoretical Chemistry Studies of Ethyl 2 1 Nitronaphthalen 2 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods allow for the detailed examination of electronic distribution, molecular geometry, and energy landscapes.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining optimized ground-state geometries and performing vibrational analyses. For a molecule like Ethyl 2-(1-nitronaphthalen-2-yl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov

Vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific vibrational modes to functional groups. For instance, characteristic stretching frequencies for the C=O of the ester group (typically around 1680-1750 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively), and various C-H and C-C stretching and bending modes of the naphthalene (B1677914) ring would be identified. nih.govmaterialsciencejournal.org

Table 1: Predicted Geometrical Parameters for a Representative Nitronaphthalene Derivative Structure Data inferred from computational studies on related naphthalene compounds. nih.govacs.org

| Parameter | Predicted Value (DFT) |

| C-NO₂ Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-C (Naphthalene Ring) | 1.36 - 1.42 Å |

| C=O (Ester) Bond Length | ~1.23 Å |

| C-O (Ester) Bond Length | ~1.34 Å |

| Dihedral Angle (C-C-N-O) | > 50° |

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electron-withdrawing nature of both the nitro and ethyl acetate (B1210297) groups is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted naphthalene. The HOMO is likely to be distributed across the π-system of the naphthalene ring, while the LUMO is expected to have significant contributions from the nitro group, a common feature in nitroaromatic compounds. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov Computational studies on various naphthalene derivatives and other organic esters have reported HOMO-LUMO gaps in the range of 4 to 5 eV. researchgate.netjeires.comresearchgate.net Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity profile. thaiscience.inforsc.org

Table 2: Calculated Reactivity Descriptors Based on FMO Energies for a Model Nitroaromatic Compound Illustrative data based on DFT calculations for similar compounds. nih.govresearchgate.netrsc.org

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | 6.8 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.3 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | 4.55 | Power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 4.6 | Propensity to accept electrons. |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out reaction pathways, identifying transition states, and calculating the energy barriers that govern reaction rates.

Computational Elucidation of Activation Energies and Reaction Barriers

The reactivity of the naphthalene ring is heavily influenced by its substituents. In electrophilic aromatic substitution, a common reaction for naphthalenes, theoretical calculations can model the entire reaction coordinate. For example, in the nitration of naphthalene, computational models can determine the relative activation energies for attack at the α (1-position) versus the β (2-position). These studies often show that the formation of the α-substituted product is kinetically favored due to a more stable carbocation intermediate (Wheland intermediate). pnas.orgresearchgate.netyoutube.com

For this compound, further reactions would be directed by the existing groups. The nitro group is a strong deactivating group and a meta-director, while the alkyl acetate group is a weak deactivating group and an ortho-, para-director. Computational modeling can predict the most likely sites for further substitution by calculating the activation energies for the formation of various potential intermediates. These calculations involve locating the transition state structure and computing its energy relative to the reactants, providing a quantitative measure of the reaction barrier.

Solvent Effects and Catalysis in silico

Solvents can significantly alter reaction rates and mechanisms. rsc.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is useful for modeling electrostatic interactions. qnl.qa Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but allows for the study of specific solute-solvent interactions like hydrogen bonding. acs.org

Studies on nitronaphthalene derivatives have shown that the inclusion of solvent in calculations can shift absorption spectra and influence excited-state properties, indicating the importance of modeling the solvent environment accurately. acs.orgaip.org In the context of catalysis, computational methods can model the interaction of a reactant with a catalyst, such as a Lewis acid or a transition metal complex. For instance, in catalyzed reactions involving esters, DFT can be used to explore the mechanism of catalyst-substrate binding and the subsequent lowering of the activation energy for the reaction. researchgate.net

Theoretical Analysis of Substituent Effects on Reactivity and Aromaticity

The electronic character of the naphthalene ring is modulated by its substituents, which in turn affects its reactivity and aromaticity.

The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. The ethyl acetate group is also electron-withdrawing, primarily through an inductive effect. The combined effect of these two groups at the 1 and 2 positions would significantly decrease the electron density of the naphthalene π-system, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene. mdpi.com

Computational methods can quantify these effects. For example, the Substituent Effect Stabilization Energy (SESE) can be calculated to measure the change in electronic energy upon substitution. mdpi.com Furthermore, the distribution of molecular electrostatic potential (MEP) on the molecule's surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. materialsciencejournal.org

Aromaticity is a key concept in organic chemistry, and its quantification is a subject of ongoing theoretical research. Computational methods provide several indices to measure aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates bond length equalization. iau.ir Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside a ring indicate aromaticity. nih.gov

Excited-State Dynamics and Photophysical Characterization (Theoretical Aspects) of this compound

Theoretical investigations into the excited-state dynamics and photophysical properties of organic molecules are crucial for understanding their behavior upon light absorption and for predicting their potential applications in areas such as photochemistry and materials science. While specific computational studies on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its likely photophysical characteristics can be inferred from theoretical studies on its core chromophore, 1-nitronaphthalene (B515781), and related nitroaromatic compounds.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), serve as powerful tools for elucidating the electronic transitions and deactivation pathways of photoexcited molecules. researchgate.netnih.gov For a molecule like this compound, the photophysical behavior is expected to be dominated by the 1-nitronaphthalene moiety.

Theoretical studies on 1-nitronaphthalene have shown that upon photoexcitation, the molecule exhibits complex excited-state dynamics. nih.govacs.org The primary photoinduced process is an efficient intersystem crossing from the initially populated singlet excited state to the triplet manifold. nih.govacs.org This rapid transition is a hallmark of many nitroaromatic compounds and significantly influences their photophysical properties, often leading to low fluorescence quantum yields. acs.org

The presence of the ethyl acetate group at the 2-position of the naphthalene ring is not expected to fundamentally alter the core photophysics of the nitronaphthalene chromophore, although it may induce subtle shifts in the absorption and emission spectra. The electronic transitions in such a system are likely to be of a π-π* and n-π* nature, associated with the naphthalene ring and the nitro group, respectively.

Table 1: Predicted Electronic Transitions and Excited-State Properties of this compound (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

| S0 → S1 | 3.54 | 350 | 0.12 | π-π |

| S0 → S2 | 3.91 | 317 | 0.08 | n-π |

| S0 → S3 | 4.43 | 280 | 0.45 | π-π* |

Note: The data in this table is illustrative and based on typical values for similar nitroaromatic compounds. Specific computational studies are required for precise values for this compound.

The excited-state lifetime of the singlet state is predicted to be very short, on the picosecond or even femtosecond timescale, due to the efficient intersystem crossing to the triplet state. acs.org This is a common feature in molecules where the energy gap between the singlet and triplet states is small and spin-orbit coupling is significant, as is often the case with nitroaromatic compounds.

Once populated, the triplet state has a longer lifetime and can undergo various deactivation processes, including phosphorescence or photochemical reactions. nih.govacs.org Theoretical studies on 1-nitronaphthalene suggest that the triplet state can either decay back to the ground state or undergo intramolecular rearrangement, indicating a potential for photodegradation. nih.govacs.org

Table 2: Predicted Excited-State Deactivation Pathways and Lifetimes for this compound (Illustrative)

| Process | Rate Constant (s-1) | Lifetime | Quantum Yield (Φ) |

| Fluorescence (S1 → S0) | ~107 | ~100 ps | < 0.01 |

| Intersystem Crossing (S1 → T1) | >1011 | < 10 ps | > 0.9 |

| Phosphorescence (T1 → S0) | ~102 - 104 | µs - ms | Variable |

| Non-radiative decay (T1) | Variable | µs - ms | Variable |

Note: The data in this table is illustrative and based on the known photophysics of 1-nitronaphthalene and related compounds. Actual values would require specific theoretical and experimental investigation.

Applications of Ethyl 2 1 Nitronaphthalen 2 Yl Acetate As a Synthetic Precursor and Building Block

Role in the Synthesis of Diverse Functionalized Naphthalene (B1677914) Derivatives

Naphthalene and its derivatives are crucial structural motifs found in numerous biologically active compounds and functional materials. lifechemicals.com The chemical versatility of Ethyl 2-(1-nitronaphthalen-2-yl)acetate makes it a valuable starting material for the synthesis of a wide array of functionalized naphthalene derivatives. The presence of the nitro group and the active methylene (B1212753) in the acetate (B1210297) side chain offers multiple avenues for chemical modification.

The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as diazotization, acylation, and alkylation. This opens up pathways to a diverse range of nitrogen-containing naphthalene derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Furthermore, the active methylene group can be deprotonated and utilized in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions.

The strategic manipulation of these functional groups allows for the regioselective introduction of various substituents onto the naphthalene core, leading to the synthesis of polysubstituted naphthalene derivatives that would be challenging to prepare by other means. researchgate.net

Table 1: Potential Functional Group Transformations of this compound

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Applications |

| Nitro (-NO₂) | Reducing agents (e.g., H₂/Pd, Sn/HCl) | Amino (-NH₂) | Synthesis of dyes, pharmaceuticals, and materials |

| Ester (-COOEt) | Acid or base hydrolysis | Carboxylic acid (-COOH) | Formation of amides, esters, and other derivatives |

| Active Methylene (-CH₂-) | Base | Carbanion | C-C bond formation (e.g., alkylation, aldol reaction) |

Integration into Complex Polycyclic Aromatic Hydrocarbon Architectures

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest due to their unique electronic and photophysical properties, with applications in materials science, particularly in the development of organic semiconductors. nih.gov Naphthalene itself is the simplest PAH, and its derivatives serve as fundamental building blocks for the construction of more complex PAH systems. nih.gov

This compound can serve as a precursor for the synthesis of larger PAHs through various annulation strategies. The functional groups on the molecule can be used to introduce reactive handles that facilitate the fusion of additional aromatic rings. For instance, the amino group, obtained from the reduction of the nitro group, can be converted into a diazonium salt, which can then participate in cyclization reactions to form new rings.

Furthermore, the acetate side chain can be modified to contain functionalities suitable for intramolecular cyclization reactions, such as Friedel-Crafts or related cyclization reactions, to build up the polycyclic framework. The ability to introduce substituents with control over their position on the naphthalene ring is crucial for tuning the properties of the resulting PAHs.

Precursor for the Elaboration of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the core structure of a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov The presence of a nitro group on this compound makes it an excellent starting point for the synthesis of various nitrogen-containing heterocycles fused to the naphthalene ring system.

A key transformation in this context is the reduction of the nitro group to an amine. The resulting 2-amino-1-substituted naphthalene derivative is a versatile intermediate for the construction of various heterocyclic rings. For example, condensation of the amino group with a 1,3-dicarbonyl compound can lead to the formation of a quinoline (B57606) ring system. Similarly, reaction with other bifunctional reagents can yield a variety of other fused heterocycles, such as benzodiazepines or quinoxalines.

The reactivity of the acetate side chain can also be harnessed in these synthetic strategies. For instance, intramolecular cyclization between the amino group and the ester or a derivative thereof can lead to the formation of lactams, which are important structural motifs in many biologically active molecules.

Table 2: Examples of Heterocyclic Systems Potentially Accessible from this compound

| Heterocyclic System | Synthetic Strategy |

| Fused Quinolines | Reduction of nitro group followed by condensation with a β-dicarbonyl compound. |

| Fused Benzodiazepines | Reduction of nitro group and reaction with a suitable diamine or amino acid derivative. |

| Fused Lactams | Intramolecular cyclization of the corresponding amino acid derivative. |

Utility in the Construction of Supramolecular Assemblies and Organic Frameworks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. researchgate.net Naphthalene-based molecules are often employed as building blocks in supramolecular chemistry due to their rigid and planar structure, which facilitates predictable self-assembly through π-π stacking interactions. researchgate.net

This compound, with its potential for functionalization, can be elaborated into more complex molecules designed to act as tectons or building blocks for supramolecular assemblies. The introduction of recognition sites, such as hydrogen bonding donors and acceptors, onto the naphthalene core can direct the self-assembly process to form well-defined supramolecular architectures like cages, capsules, or extended networks. nih.gov

Furthermore, these functionalized naphthalene derivatives can be used as ligands for the construction of metal-organic frameworks (MOFs) or as monomers for the synthesis of porous organic polymers (POPs). The porous nature of these materials makes them promising for applications in gas storage, separation, and catalysis. The ability to tune the size, shape, and functionality of the naphthalene building block is essential for controlling the properties of the resulting supramolecular or framework material.

Contribution to the Development of Novel Synthetic Reagents and Methodologies

The unique combination of functional groups in this compound also suggests its potential as a starting material for the development of new synthetic reagents and methodologies. Aromatic nitro compounds are known to participate in a variety of useful transformations in organic synthesis. numberanalytics.comresearchgate.net

For example, the nitro group can act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization of the naphthalene ring. Additionally, nitroarenes can undergo radical reactions, opening up possibilities for the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.

The development of new synthetic methods often relies on the availability of versatile and readily modifiable starting materials. The accessibility of multiple reactive sites on this compound makes it an attractive platform for exploring new chemical transformations and for the design of novel reagents with tailored reactivity for specific synthetic applications.

Future Research Directions and Emerging Research Paradigms

Exploration of Green Chemistry Principles in Synthesis

The synthesis of Ethyl 2-(1-nitronaphthalen-2-yl)acetate and its derivatives offers a significant opportunity to apply the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. yale.edu Key areas of focus will be the reduction of hazardous waste, improvement of atom economy, and the use of safer solvents and renewable feedstocks. yale.edunih.gov

Current synthetic routes may rely on traditional methods that generate significant waste and use harsh reagents. Future research should investigate alternative synthetic strategies that align with green chemistry principles. This includes the use of catalytic reagents over stoichiometric ones, which minimizes waste and often allows for milder reaction conditions. yale.edu The selection of solvents is another critical aspect; replacing hazardous solvents with greener alternatives like ethyl acetate (B1210297), which is considered an environmentally friendly solvent, or even water, can drastically reduce the environmental footprint of the synthesis. researchgate.netiolcp.com

Research efforts could be directed towards developing one-pot or tandem reactions, which reduce the number of synthetic steps, thereby minimizing resource consumption and waste generation. nih.gov For instance, a process that combines nitration and esterification in a single step, if feasible, would represent a significant advancement in efficiency and sustainability.

Table 1: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Proposed Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Development of one-pot synthesis to reduce intermediate isolation and purification steps. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. yale.edu |

| Less Hazardous Chemical Syntheses | Replacing traditional nitrating agents with solid acid catalysts or milder nitrating systems. greenchemistry-toolkit.org |

| Safer Solvents and Auxiliaries | Utilizing green solvents like ethyl acetate or supercritical fluids instead of chlorinated solvents. iolcp.com |

| Catalysis | Employing reusable solid catalysts for nitration and esterification to simplify product purification and reduce waste. yale.edu |

| Design for Energy Efficiency | Exploring microwave-assisted or sonochemical methods to reduce reaction times and energy consumption. bcrec.id |

Development of Asymmetric Catalytic Processes for Analogues

The development of chiral analogues of this compound opens up possibilities for applications in areas where stereochemistry is crucial, such as pharmaceuticals and materials science. nih.gov Asymmetric catalysis is a powerful tool for the enantioselective synthesis of such chiral molecules. Future research should focus on designing and applying chiral catalysts to control the stereochemistry of reactions involving the core structure.

For instance, if a prochiral center is introduced into the molecule, asymmetric hydrogenation of a double bond or the enantioselective addition of a functional group could be achieved using chiral metal complexes (e.g., based on rhodium, ruthenium, or iridium) or organocatalysts. d-nb.info The goal would be to develop catalytic systems that provide high yields and high enantiomeric excess (ee) of the desired stereoisomer.

Researchers could explore various types of asymmetric transformations, such as Michael additions or aldol (B89426) reactions, on derivatives of the parent compound to create complex chiral structures. nih.gov The screening of different chiral ligands and catalysts will be essential to identify the optimal conditions for each specific transformation.

Implementation in Flow Chemistry Systems for Scalable Production and Study

For the scalable and safe production of this compound, flow chemistry presents a promising alternative to traditional batch processing. researchgate.net Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly for potentially hazardous reactions like nitration. wiley-vch.de

Future research should focus on translating the synthesis of this compound from batch to a continuous flow process. This would involve the design of a flow reactor setup, optimization of reaction conditions in the flow system, and the development of in-line analytical techniques for real-time monitoring of the reaction progress. rsc.orggoflow.at A key advantage of flow chemistry is the ability to safely handle reactive intermediates and reagents that would be difficult to manage on a large scale in a batch reactor. wiley-vch.de

The implementation of flow chemistry would not only facilitate industrial-scale production but also accelerate the study of the compound and its analogues by enabling rapid synthesis of a library of derivatives through automated systems. This can significantly speed up structure-activity relationship studies.

Table 2: Comparison of Batch vs. Flow Synthesis for Nitration Processes

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Safety | Poor heat dissipation can lead to thermal runaways. | Excellent heat transfer minimizes risk of explosions. wiley-vch.de | Enhanced safety profile. |

| Scalability | Scaling up can be challenging and require re-optimization. | Easily scalable by running the system for longer periods. | More straightforward path to large-scale production. researchgate.net |

| Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. | Higher reproducibility and product quality. |

| Reaction Time | Often requires longer reaction times. | Can achieve rapid reactions due to efficient mixing and heat transfer. | Increased throughput. wiley-vch.de |

Advanced Machine Learning and AI in Synthetic Pathway Prediction

Future research in this area would involve using computer-aided synthesis planning (CASP) software to identify alternative starting materials and reaction sequences. researchgate.net Machine learning models can also be trained to predict the outcomes of reactions, including yields and potential side products, which can help in optimizing reaction conditions before any experiments are conducted in the lab. nih.govmdpi.com

Furthermore, AI can assist in the discovery of new analogues by predicting which derivatives are likely to have desired properties. This predictive power can guide synthetic efforts, making the research process more efficient and targeted. nih.gov The integration of AI into the research workflow represents a paradigm shift from traditional trial-and-error approaches to a more data-driven and predictive science. mdpi.com

Computational Material Design based on the Compound's Core Structure

The core structure of this compound, a substituted naphthalene (B1677914) ring, can serve as a building block for the design of new functional materials. bohrium.com Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic, optical, and mechanical properties of materials derived from this core structure.

Future research will likely focus on in silico design of novel organic semiconductors, polymers, or liquid crystals incorporating the 1-nitronaphthalene-2-acetate moiety. By systematically modifying the functional groups on the naphthalene ring and the acetate side chain, computational chemists can screen a large number of virtual compounds to identify candidates with promising properties for applications in electronics, photonics, or other advanced technologies. bohrium.com

This computational-first approach can significantly reduce the time and resources required for materials discovery by prioritizing the synthesis of only the most promising candidates. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound core structure in materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(1-nitronaphthalen-2-yl)acetate?

- Methodological Answer : The compound is typically synthesized via nitration of ethyl 2-(naphthalen-2-yl)acetate under controlled conditions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid at 0–5°C to selectively introduce the nitro group at the 1-position of the naphthalene ring. Post-reaction, purification is performed via column chromatography using hexane/ethyl acetate gradients. Structural confirmation relies on -NMR (e.g., δ 7.85–7.48 ppm for naphthalene protons), -NMR (e.g., δ 174.1 ppm for the ester carbonyl), and HRMS-ESI (e.g., [M+H] at m/z 230.1185) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : -NMR identifies aromatic protons (δ 7.85–7.48 ppm) and ester ethyl groups (δ 4.24–4.13 ppm for CH, δ 1.21 ppm for CH). -NMR confirms the ester carbonyl (δ ~174 ppm) and nitronaphthalene carbons.

- IR : Stretching frequencies for nitro (e.g., ~1520–1350 cm) and ester carbonyl (1730 cm) groups.

- HRMS-ESI : Exact mass analysis to verify molecular ion peaks .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to minimize degradation from moisture, heat, or photolytic pathways. Stability studies for similar esters (e.g., ethyl 2-phenylacetoacetate) indicate ≥2-year stability under these conditions .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., ethyl 2-(naphthalen-2-yl)acetate) or byproducts from over-nitration. Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization in ethanol effectively isolates the target compound .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining this compound’s structure?

- Methodological Answer : For X-ray diffraction challenges (e.g., twinning or low-resolution data), use SHELXL for refinement, which supports twin-law matrices and high-resolution parameterization. Validate results using residual density maps and cross-check with spectroscopic data. For example, SHELXTL-NT was employed in analogous nitronaphthalene derivatives to refine structures with R factors < 0.05 .

Q. How can catalytic hydrogenation of the nitro group in this compound be optimized?

- Methodological Answer : Screen catalysts (e.g., Pd/C, Raney Ni) under varying pressures (1–5 atm H) and solvents (e.g., ethanol, ethyl acetate). Monitor reaction progress via TLC (hexane/ethyl acetate, 9:1) and characterize intermediates (e.g., ethyl 2-amino-2-(naphthalen-2-yl)acetate) using -NMR to assess selectivity .

Q. What computational strategies elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states and electronic effects. For instance, the nitro group’s electron-withdrawing nature can be analyzed to predict regioselectivity in subsequent reactions (e.g., nucleophilic substitutions) .

Q. How can low yields in coupling reactions involving this ester be addressed?

- Methodological Answer : Optimize coupling agents (e.g., DCC, EDC) with catalytic DMAP in anhydrous solvents (e.g., DCM or THF). Adjust stoichiometry (1.2–1.5 eq of nucleophile) and monitor by -NMR for ester conversion. For example, similar protocols achieved 68% yield in amino group formation .

Q. What methodologies assess the compound’s stability under reactive conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., UV light, 40°C/75% RH). Analyze degradation products via LC-MS and compare with control samples. For photolytic stability, use quartz cells in a photoreactor and track changes via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.